molecular formula C16H16N4S B5705629 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole

2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole

Cat. No. B5705629
M. Wt: 296.4 g/mol
InChI Key: RHMWRKDLECIFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole, also known as MMBMT, is a tetrazole derivative that has gained attention in recent years due to its potential use in scientific research. MMBMT is a complex organic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. Furthermore, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have antitumor properties, which can inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be difficult to purify, which can affect the accuracy of experimental results.

Future Directions

For the study of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative diseases and cancer, and optimization of its synthesis and purification methods.

Synthesis Methods

2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be synthesized through various methods, including the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent reduction with hydrogen gas. Another method involves the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent cyclization with copper(I) bromide. These methods have been optimized to produce high yields of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole.

Scientific Research Applications

2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been used in various scientific research studies due to its potential as a bioactive compound. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have potential as a diagnostic tool for cancer.

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-3-5-13(6-4-12)11-20-18-16(17-19-20)14-7-9-15(21-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMWRKDLECIFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.